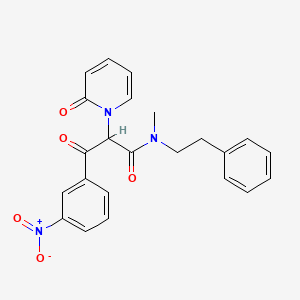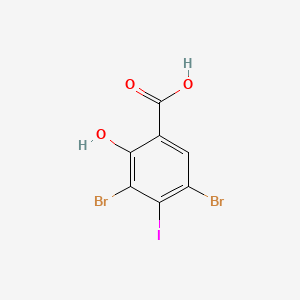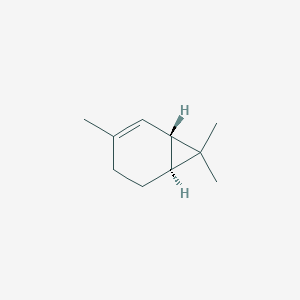![molecular formula C20H23N3O4S B12459314 3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12459314.png)
3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, is characterized by the presence of a dimethoxybenzoyl group and a morpholinylphenyl group attached to a thiourea backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(morpholin-4-yl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst.
4-Morpholinylphenylthiourea: Similar structure but lacks the dimethoxybenzoyl group.
3,4-Dimethoxybenzoylthiourea: Similar structure but lacks the morpholinylphenyl group.
Uniqueness
3-(3,4-Dimethoxybenzoyl)-1-[4-(morpholin-4-yl)phenyl]thiourea is unique due to the presence of both the dimethoxybenzoyl and morpholinylphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H23N3O4S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O4S/c1-25-17-8-3-14(13-18(17)26-2)19(24)22-20(28)21-15-4-6-16(7-5-15)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,24,28) |
InChI-Schlüssel |
QBOPLHQUNYVENH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12459242.png)

![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)
![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)

![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)


![2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B12459279.png)

![4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide](/img/structure/B12459289.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12459312.png)

